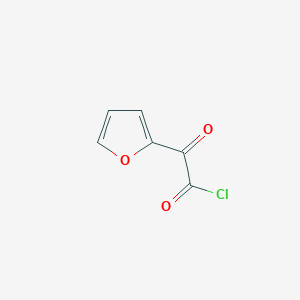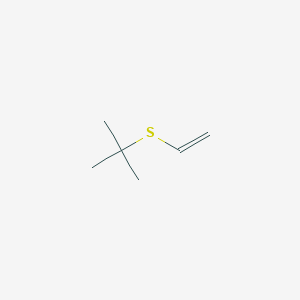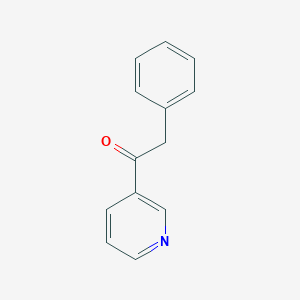
2-苯基-1-吡啶-3-基乙酮
描述
Synthesis Analysis
The synthesis of related pyridinyl compounds involves various innovative methods, including one-pot non-cyanide synthesis techniques for creating complex structures. For example, a reaction described involves generating 1-(pyridin-2-yl)-4-phenylisoquinoline-3-carbonitrile through a non-cyanide method, showcasing the compound's synthetic versatility and the possibility of synthesizing similar structures with intricate reactions (Kopchuk et al., 2017).
Molecular Structure Analysis
Studies on enaminones and their analogues, including structural derivatives similar to "2-Phenyl-1-pyridin-3-yl-ethanone," highlight the significance of hydrogen bonding in determining molecular structure. For instance, enaminones exhibit bifurcated intra- and intermolecular hydrogen bonding, influencing their crystal structures and demonstrating the intricate structural dynamics of related compounds (Balderson et al., 2007).
Chemical Reactions and Properties
The reactivity and potential for various chemical transformations of related compounds are demonstrated through their involvement in numerous chemical reactions, leading to the creation of diverse heterocyclic structures. For example, certain pyridinyl compounds can undergo diazotization and couple with active -CH2- containing compounds, illustrating the versatile chemical reactivity and the potential to generate a wide range of chemical structures (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of compounds structurally related to "2-Phenyl-1-pyridin-3-yl-ethanone" can be deduced from studies on their crystalline forms, demonstrating how molecular interactions influence physical characteristics. For instance, investigations into the crystal and molecular structure of similar compounds reveal insights into their phase behavior, melting points, and the effects of molecular symmetry on their physical properties, offering a comprehensive understanding of the factors that govern the physical attributes of such compounds (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds similar to "2-Phenyl-1-pyridin-3-yl-ethanone," are influenced by their structural features. Research into the vibrational and structural characteristics, supported by molecular docking studies, provides insight into the molecular behavior, reactivity patterns, and potential biological interactions of these compounds, highlighting the complex interplay between molecular structure and chemical properties (Parveen S et al., 2016).
科学研究应用
新型化合物的合成
“2-苯基-1-吡啶-3-基乙酮”可用于合成新型化合物。 例如,它已被用于咪唑并[1,5-a]吡啶骨架及其衍生物的微波辅助合成 . 这些化合物因其独特的化学结构和光学性质而受到关注 .
光学性质研究
该化合物在光学性质研究中起着重要作用。 合成的咪唑并[1,5-a]吡啶衍生物表现出高光致发光量子产率(高达50%)和大的斯托克斯位移(高达150 nm) . 这些特性使其成为各种光学应用的有希望的候选者 .
材料科学
在材料科学中,“2-苯基-1-吡啶-3-基乙酮”用于开发具有独特性能的新材料。 例如,它已被用于咪唑并[1,5-a]吡啶衍生物的合成,这些衍生物在用作有机金属配合物的配体时表现出良好的性能 .
化学传感器
“2-苯基-1-吡啶-3-基乙酮”的衍生物已被用于化学传感器的开发 . 它们独特的化学结构和光学性质使其适合此应用 .
医学应用
在医学领域,“2-苯基-1-吡啶-3-基乙酮”及其衍生物已显示出在各种应用中的潜力。 例如,它们已被用于共聚焦显微镜 ,这是生物医学研究中的关键技术。
抗菌和抗病毒活性
包括“2-苯基-1-吡啶-3-基乙酮”的吡啶化合物已显示出抗菌和抗病毒活性 . 它们已在细菌菌株、酵母菌和丝状真菌的测试组中进行过测试
未来方向
生化分析
Biochemical Properties
It has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to modulate CDK2 and CDK9 activities
Cellular Effects
2-Phenyl-1-pyridin-3-yl-ethanone has been shown to have significant effects on various types of cells and cellular processes . It has been found to increase IKBα expression, which plays a crucial role in cell signaling pathways . Additionally, it has been shown to inhibit HIV-1, indicating that it may impact gene expression and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been shown to reduce the labile iron pool (LIP) in THP-1 cells overloaded with iron
属性
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEQCFMNUYFHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401996 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14627-92-0 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


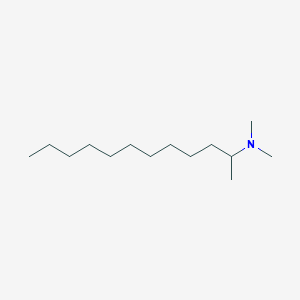
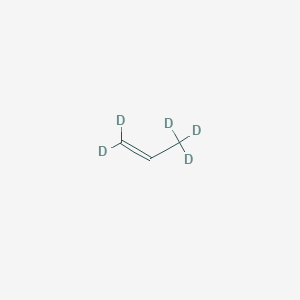
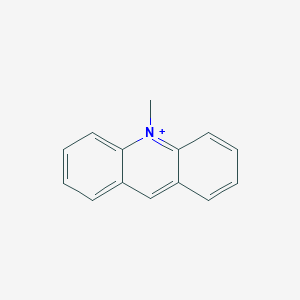

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
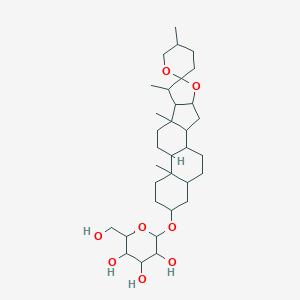
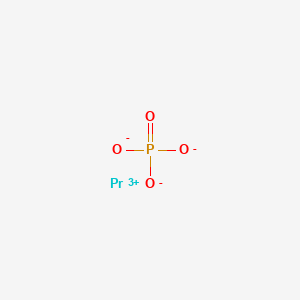


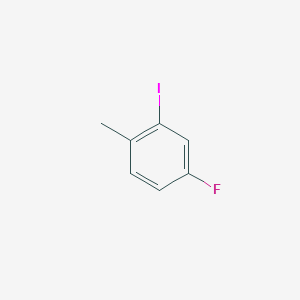
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

